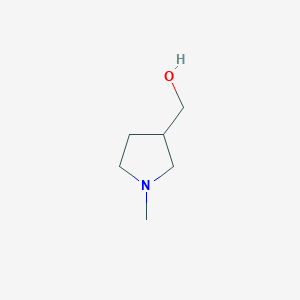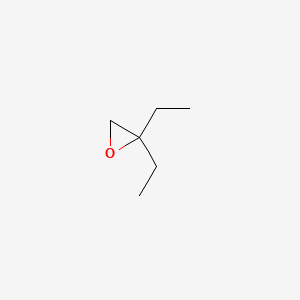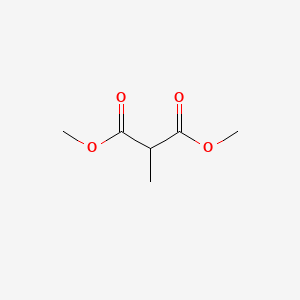
二甲基甲基丙二酸酯
描述
Dimethyl methylmalonate is an ester with the molecular formula C6H10O4 . It is also known by other names such as dimethyl methylpropanedioate .
Synthesis Analysis
Dimethyl methylmalonate can be synthesized from dimethoxymethane and carbon monoxide . Another method involves the microwave-enhanced Pd (0)/acetic acid catalyzed allylation of C, N, and O-nucleophiles with dimethyl methylmalonate .Molecular Structure Analysis
The molecular structure of Dimethyl methylmalonate consists of 6 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The average mass is 146.141 Da and the monoisotopic mass is 146.057907 Da .Chemical Reactions Analysis
Dimethyl methylmalonate undergoes a microwave-enhanced Pd (0)/acetic acid catalyzed allylation of C, N, and O-nucleophiles . It also participates in the Claisen condensation of methyl acetate and dimethyl carbonate to form dimethyl malonate .Physical And Chemical Properties Analysis
Dimethyl methylmalonate has a density of 1.1±0.1 g/cm3, a boiling point of 173.6±8.0 °C at 760 mmHg, and a vapor pressure of 1.3±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.0±3.0 kJ/mol and a flash point of 76.1±0.0 °C . The index of refraction is 1.409 .科学研究应用
Organic Synthesis
Dimethyl methylmalonate: is a valuable reagent in organic chemistry, particularly in the synthesis of complex molecules. It is used in the Malonic Ester Synthesis , where it serves as a precursor for the generation of carboxylic acids with the introduction of carbon atoms into the molecular chain . This method is instrumental in the production of various pharmaceuticals and natural products.
Polymer Production
In the field of polymer science, Dimethyl methylmalonate is utilized in the enzyme-catalyzed synthesis of malonate polyesters . These polyesters have potential applications as metal chelating materials and are synthesized using green chemistry principles, making them environmentally friendly alternatives to traditional polymers.
Medicine and Biochemistry
In biochemistry, Dimethyl methylmalonate is related to methylmalonic acid , which plays a role in human metabolism. Elevated levels of methylmalonic acid can indicate vitamin B12 deficiency, which is a critical aspect of medical diagnostics .
Agricultural Research
In agriculture, derivatives of Dimethyl methylmalonate are explored for their role in plant stress responses. For instance, β-Alanine betaine, synthesized from Dimethyl methylmalonate , acts as an osmoprotective compound, helping plants to withstand environmental stresses .
Environmental Studies
Dimethyl methylmalonate: and its derivatives are part of studies related to climate regulation. For example, dimethylsulfide, which is structurally related, is produced by phytoplankton and has significant effects on the Earth’s climate by influencing cloud formation and albedo .
Advanced Material Science
In material science, Dimethyl methylmalonate is used for the synthesis of advanced materials with specific properties. Its role in the synthesis of diastereomerically pure compounds is crucial for developing materials with unique optical and physical properties .
作用机制
Target of Action
Dimethyl methylmalonate is a derivative of malonic acid and is commonly used as a reagent in organic synthesis . It is primarily used as a precursor for barbituric acid and is also used in the malonic ester synthesis . The primary targets of dimethyl methylmalonate are the enzymes involved in these synthesis processes.
Mode of Action
It is known to undergo enantioselective palladium-catalyzed allylic substitution reactions . This reaction involves the interaction of dimethyl methylmalonate with a palladium catalyst and an allylic substrate, resulting in the formation of new carbon-carbon bonds.
Biochemical Pathways
Dimethyl methylmalonate is involved in the malonic ester synthesis . This is a method for the synthesis of carboxylic acids, which involves the alkylation of malonic esters followed by hydrolysis and decarboxylation. The resulting product is a carboxylic acid with one more carbon atom than the original alkyl halide.
Result of Action
The primary result of the action of dimethyl methylmalonate is the production of carboxylic acids via the malonic ester synthesis . These carboxylic acids can be further used in various biochemical reactions and pathways.
Action Environment
The action of dimethyl methylmalonate can be influenced by various environmental factors. For example, the efficiency of the palladium-catalyzed allylic substitution reactions can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH . Additionally, the stability of dimethyl methylmalonate can be affected by factors such as temperature, light, and the presence of oxygen.
安全和危害
Dimethyl methylmalonate is a combustible liquid . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction .
属性
IUPAC Name |
dimethyl 2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(5(7)9-2)6(8)10-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBPFPZTIZSOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060564 | |
| Record name | Propanedioic acid, methyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl methylmalonate | |
CAS RN |
609-02-9 | |
| Record name | Dimethyl methylmalonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl methylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl methylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-methyl-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, methyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl methylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL METHYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG8ZA68IB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



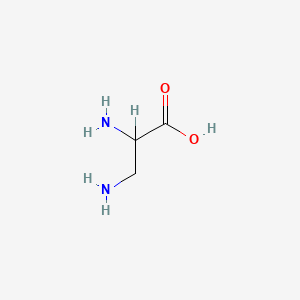

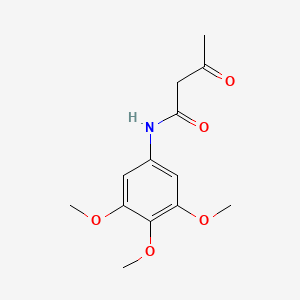
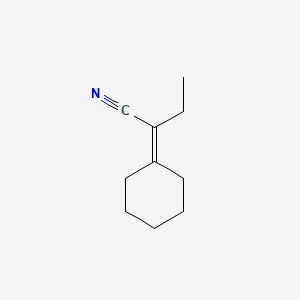
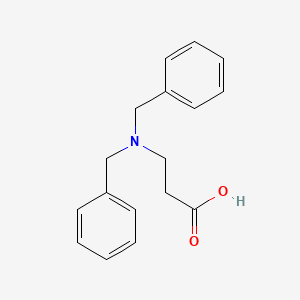
![N-[(2,4,5-trimethylphenyl)methyl]acetamide](/img/structure/B1346498.png)
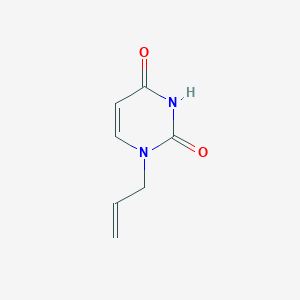

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)
